molecular formula C19H16F3N3O B2742546 1-(Cyanomethyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide CAS No. 339011-95-9

1-(Cyanomethyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Cat. No. B2742546
CAS RN: 339011-95-9
M. Wt: 359.352
InChI Key: WCWHIMPJSRNIBH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a cyanomethyl group (-CH2CN), a trifluoromethyl group (-CF3), and an isoquinoline group, which is a type of nitrogen-containing heterocycle .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitution or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .

Scientific Research Applications

Isoquinoline Derivatives Synthesis

Isoquinoline and its derivatives are significant in medicinal chemistry due to their diverse biological activities. Studies have demonstrated the synthesis and functionalization of isoquinoline derivatives, exploring their potential in drug development and synthetic chemistry. For instance, the reaction of isoquinolinium N-phenylimide with carbon disulfide resulted in the synthesis of complex heterocyclic compounds, indicating the versatility of isoquinoline derivatives in constructing pharmacologically relevant structures (Temme, Polborn, & Huisgen, 1998).

Heterocyclic Compounds Synthesis

Research on the synthesis of heterocyclic compounds using trifluoromethyl groups has provided pathways to generate isoxazoles and triazines, which are crucial in developing therapeutic agents and agrochemicals. These studies showcase the role of trifluoromethylated compounds in synthesizing diverse heterocyclic structures with potential biological activities (Strekowski et al., 1995).

Polymer Science

In material science, particularly polymer science, trifluoromethylated compounds have been used to synthesize polyimides with unique properties such as high thermal stability and solubility in organic solvents. These polymers are valuable in various applications, including electronics and aerospace, due to their exceptional mechanical and thermal properties (Imai, Maldar, & Kakimoto, 1984).

Antimicrobial Activity

Compounds with isoquinoline and trifluoromethyl groups have been evaluated for their antimicrobial properties, contributing to the discovery of new therapeutic agents against bacterial and fungal infections. These studies emphasize the significance of structural modifications in enhancing the biological activities of chemical compounds (Desai et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing a trifluoromethyl group can sometimes be hazardous due to the high reactivity of fluorine .

properties

IUPAC Name

1-(cyanomethyl)-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c20-19(21,22)14-5-3-6-15(12-14)24-18(26)25-11-9-13-4-1-2-7-16(13)17(25)8-10-23/h1-7,12,17H,8-9,11H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWHIMPJSRNIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)CC#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyanomethyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

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